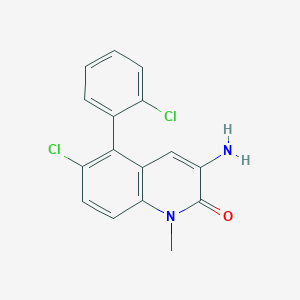

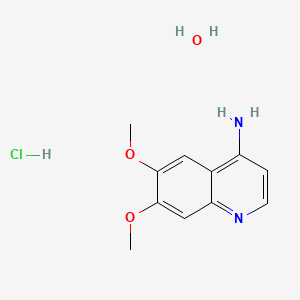

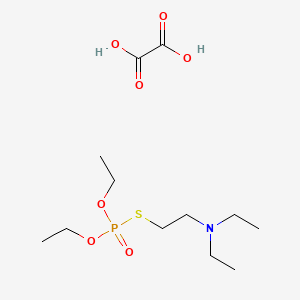

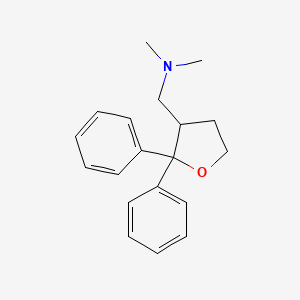

![molecular formula C23H26FNO4 B1667193 3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid CAS No. 262433-54-5](/img/structure/B1667193.png)

3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid

Descripción general

Descripción

BMS 270394 es un compuesto sintético que pertenece a la clase de los ácidos retinobenzoicos, también conocidos como arotinoideos. Es un agonista selectivo para el receptor del ácido retinoico gamma (RARγ), que es uno de los tres subtipos de receptores del ácido retinoico, los otros dos son el receptor del ácido retinoico alfa (RARα) y el receptor del ácido retinoico beta (RARβ). Se ha propuesto que BMS 270394 se utilice en el tratamiento oral del acné y en la prevención de la progresión de lesiones precancerosas en pacientes trasplantados de órganos .

Mecanismo De Acción

BMS 270394 ejerce sus efectos uniéndose selectivamente y activando el receptor del ácido retinoico gamma (RARγ). Tras la unión, el receptor sufre un cambio conformacional que le permite interactuar con secuencias específicas de ADN conocidas como elementos de respuesta al ácido retinoico (RARE). Esta interacción conduce a la regulación de la expresión génica, lo que da lugar a diversos efectos biológicos como la modulación de la diferenciación celular, la proliferación y la apoptosis. Los objetivos moleculares y las vías implicadas incluyen la activación de genes asociados con el crecimiento y la diferenciación celular .

Análisis Bioquímico

Biochemical Properties

BMS270394 plays a significant role in biochemical reactions by interacting with the retinoic acid receptor gamma (RARγ). As an agonist, BMS270394 binds to RARγ and activates it, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis . The interaction between BMS270394 and RARγ is highly specific, with BMS270394 showing selectivity for RARγ over other retinoic acid receptor subtypes .

Cellular Effects

BMS270394 influences various cellular processes by modulating the activity of RARγ. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, BMS270394 can induce differentiation and inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, BMS270394 has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of BMS270394 involves its binding to the ligand-binding domain of RARγ. This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes . BMS270394’s selectivity for RARγ over other receptor subtypes is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s ligand-binding domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS270394 have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic processes. Long-term studies have shown that BMS270394 can maintain its effects on cellular function over extended periods, although the extent of these effects may diminish with time .

Dosage Effects in Animal Models

The effects of BMS270394 vary with different dosages in animal models. At lower doses, BMS270394 can effectively activate RARγ and induce the desired cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

BMS270394 is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with RARγ and contribute to the overall effects of BMS270394 on cellular function .

Transport and Distribution

Within cells and tissues, BMS270394 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of BMS270394 is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of BMS270394 is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows BMS270394 to effectively interact with RARγ and other biomolecules, thereby exerting its biological effects .

Métodos De Preparación

La síntesis de BMS 270394 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Uno de los intermedios clave en la síntesis es la hidroxiamida, que se prepara mediante una reacción de acoplamiento de tioéster con anilina en presencia de trifluoroacetato de plata en tetrahidrofurano (THF) durante 48 horas El producto final, BMS 270394, se obtiene después de modificaciones sintéticas y pasos de purificación adicionales

Análisis De Reacciones Químicas

BMS 270394 se somete a varias reacciones químicas, entre ellas:

Oxidación: BMS 270394 se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: BMS 270394 puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

BMS 270394 tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas del receptor del ácido retinoico y sus interacciones con otras moléculas.

Biología: BMS 270394 se utiliza para investigar el papel de los receptores del ácido retinoico en procesos celulares como la diferenciación, la proliferación y la apoptosis.

Medicina: Se estudia el compuesto por sus posibles aplicaciones terapéuticas en el tratamiento del acné, la prevención de la progresión de lesiones precancerosas y como terapia complementaria en el tratamiento del cáncer.

Industria: BMS 270394 se utiliza en el desarrollo de nuevos productos farmacéuticos y como un compuesto de referencia en el control de calidad y las pruebas analíticas

Comparación Con Compuestos Similares

BMS 270394 es único por su alta selectividad para el receptor del ácido retinoico gamma (RARγ) sobre los otros subtipos, el receptor del ácido retinoico alfa (RARα) y el receptor del ácido retinoico beta (RARβ). Entre los compuestos similares se encuentran:

BMS 209641: Un agonista selectivo para el receptor del ácido retinoico beta (RARβ).

BMS 188649: Un agonista puro para el receptor X retinóico (RXR).

Trifarotene: Un agonista potente y selectivo del receptor del ácido retinoico gamma (RARγ) con mayor selectividad en comparación con BMS 270394

Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y potencia hacia subtipos específicos del receptor del ácido retinoico, lo que hace que BMS 270394 sea una herramienta valiosa para estudiar los roles específicos del receptor del ácido retinoico gamma (RARγ) en diversos procesos biológicos.

Propiedades

IUPAC Name |

3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFHDFOMFRLLR-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.